2-Methyl-6-(2,2,2-trifluoroethoxy)benzoic acid
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Overview
Description
2-Methyl-6-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a methyl group and a trifluoroethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2,2,2-trifluoroethoxy)benzoic acid can be achieved through several steps:
Starting Material: The synthesis begins with 2,4-dinitrochlorobenzene.
Reaction with Trifluoroethanol: The 2,4-dinitrochlorobenzene is reacted with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether.
Reduction and Substitution: The ether is then subjected to reduction and substitution reactions to introduce the methyl group and convert the nitro groups to the desired functional groups.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroethoxy group to other functional groups.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-6-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid: This compound has similar structural features but includes a chloro and methanesulfonyl group.
2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid: Similar to the target compound but with different substitution patterns on the benzene ring.
Uniqueness
2-Methyl-6-(2,2,2-trifluoroethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-6-(2,2,2-trifluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-3-2-4-7(8(6)9(14)15)16-5-10(11,12)13/h2-4H,5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVKNDYDZAXYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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